N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide

Description

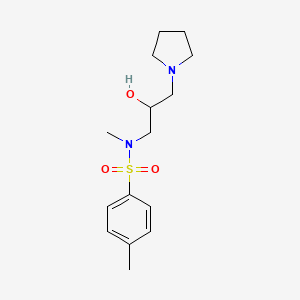

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a hydroxypropyl chain substituted with a pyrrolidine ring and dual methyl groups at the nitrogen and para-position of the benzene ring.

Properties

IUPAC Name |

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-13-5-7-15(8-6-13)21(19,20)16(2)11-14(18)12-17-9-3-4-10-17/h5-8,14,18H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUYFKIORSRPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Hydroxypropyl Chain: This can be achieved through the reaction of an appropriate epoxide with a nucleophile, such as pyrrolidine, under basic conditions.

Introduction of the Sulfonamide Group: The hydroxypropyl intermediate is then reacted with a sulfonyl chloride derivative, such as 4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to proteins. The hydroxypropyl chain and pyrrolidine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares a benzenesulfonamide backbone with several analogs, but key differences in substituents influence its physicochemical and functional properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Molecular Comparison

Notes:

- Molecular Weight Discrepancies : reports molecular weights of ~60.98 g/mol for compounds 37f, 37h, 37l, and 37o, which is inconsistent with their formulas (e.g., C₂₆H₃₀N₂O₉S for 37f would be ~546.6 g/mol). This suggests a typographical error in the source .

- Functional Groups: The hydroxypropyl-pyrrolidine chain in the target compound contrasts with phenoxy (37o) or styryl-quinoline (IIIa) substituents in analogs, altering polarity and hydrogen-bonding capacity.

Biological Activity

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 288.39 g/mol

The presence of a pyrrolidine ring and a sulfonamide group suggests potential interactions with biological targets, such as enzymes and receptors.

This compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These actions may contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and reducing microglial activation. This suggests a potential role in treating conditions characterized by chronic inflammation .

Pharmacological Applications

The compound's biological activities suggest several therapeutic applications:

- Neurodegenerative Diseases : Its ability to inhibit AChE and BChE positions it as a candidate for treating Alzheimer's disease by enhancing cholinergic signaling.

- Antimicrobial Activity : Preliminary studies have indicated that similar sulfonamide compounds possess antimicrobial properties, which may extend to this compound as well .

- Cardiovascular Health : Some sulfonamides are known to exhibit cardiovascular benefits, potentially making this compound relevant for cardiovascular therapies.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

In Vitro and In Vivo Studies

In vitro studies have provided insights into the compound's mechanism of action through molecular docking studies that suggest strong binding affinity to AChE and BChE active sites. In vivo studies are necessary to confirm these findings and evaluate the therapeutic potential in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.